molecular formula C12H13ClN2 B8343891 4-(2-Chloro-6-ethyl-benzyl)-1h-imidazole

4-(2-Chloro-6-ethyl-benzyl)-1h-imidazole

Cat. No.: B8343891
M. Wt: 220.70 g/mol
InChI Key: UCHBEAKKNVDHCS-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-ethyl-benzyl)-1h-imidazole is a substituted imidazole derivative offered as a key chemical building block for research and development applications. As a member of the azole family, this compound features a benzyl group at the 4-position of the 1H-imidazole ring, further substituted with chloro and ethyl moieties. This specific substitution pattern is of significant interest in medicinal chemistry and agrochemical research. Substituted imidazoles are recognized as privileged structures in the discovery of bioactive molecules. For instance, similar compounds serve as critical intermediates in the synthesis of azole antifungal agents . Furthermore, research into analogous substituted imidazoles has demonstrated their potential use as insecticides, highlighting the versatility of this chemical class in developing crop protection agents . The presence of the imidazole ring, a structure with well-documented thermochemical properties , provides a handle for further synthetic modification, making it a versatile scaffold. The compound is typically characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm identity and purity. This compound is supplied For Research Use Only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

5-[(2-chloro-6-ethylphenyl)methyl]-1H-imidazole

InChI

InChI=1S/C12H13ClN2/c1-2-9-4-3-5-12(13)11(9)6-10-7-14-8-15-10/h3-5,7-8H,2,6H2,1H3,(H,14,15)

InChI Key

UCHBEAKKNVDHCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)Cl)CC2=CN=CN2

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives, including 4-(2-Chloro-6-ethyl-benzyl)-1H-imidazole, exhibit notable antimicrobial properties. A study highlighted the synthesis of various imidazole derivatives and their evaluation against common bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies showed that certain imidazole derivatives, including those structurally related to this compound, induced apoptosis in cancer cells by modulating key proteins involved in cell survival pathways. For instance, compounds similar to this compound were found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to selective cytotoxicity against tumor cells compared to normal cells .

Anticoccidial Drugs

A significant application of this compound derivatives is in the development of anticoccidial drugs for poultry. Coccidia, particularly Eimeria species, have shown increasing resistance to existing treatments. The compound's structural features make it a candidate for novel anticoccidial formulations that could effectively combat resistant strains .

Structural Modifications for Enhanced Activity

The synthesis of modified imidazole derivatives has been explored to enhance their pharmacological profiles. Researchers have focused on varying substituents on the imidazole ring and the benzyl group to optimize potency and selectivity against specific pathogens or cancer cell lines. Such modifications are essential for improving bioavailability and therapeutic efficacy .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Anticoccidial ActivityNovel derivatives showed significant effectiveness against drug-resistant coccidia in poultry.
Antimicrobial EvaluationCertain imidazole derivatives displayed potent antibacterial activity against multiple strains.
Anticancer MechanismInduction of apoptosis in cancer cells with higher selectivity for tumor cells over normal cells.

Comparison with Similar Compounds

Structural and Substituent Comparisons

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents Molecular Weight Key Features Reference
4-(2-Chloro-6-ethyl-benzyl)-1H-imidazole 2-Cl, 6-ethyl-benzyl at C4 Not reported Chloro-ethyl group enhances lipophilicity
2-Chloro-6-fluoro-1H-benzo[d]imidazole 2-Cl, 6-F on benzimidazole ~170.57 High structural similarity (0.82)
2-Chloro-7-fluoro-1H-benzo[d]imidazole 2-Cl, 7-F on benzimidazole ~170.57 Moderate similarity (0.78)
1-Allyl-2-(4-fluorophenyl)-6-nitro-1H-benzo[d]imidazole 6-NO₂, 4-F-phenyl, allyl group ~313.25 Nitro group enhances electrophilicity
4-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole Chlorobenzyl, isoxazole ~353.80 Isoxazole improves metabolic stability
7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde 7-Cl, ethoxyethyl chain ~252.70 Ethoxyethyl enhances solubility

Key Observations :

  • Halogen Effects : Chloro substituents (e.g., in 2-Chloro-6-fluoro-1H-benzo[d]imidazole) increase lipophilicity and may enhance membrane permeability compared to fluoro analogs .
  • Alkyl Chains : Ethyl or ethoxyethyl substituents (e.g., in 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde) improve solubility but may reduce metabolic stability compared to shorter chains .

Physicochemical Properties

Table 2: Melting Points and Stability Data
Compound Name Melting Point (°C) Purity Stability Notes Reference
6-Chloro-1-(4-chlorobenzyl)-2-(furan-2-yl)-1H-benzo[d]imidazole 129–131 >90% Lower mp suggests flexible substituents
1-Allyl-2-(4-fluorophenyl)-6-nitro-1H-benzo[d]imidazole 211–213 Not reported High mp due to nitro group rigidity
2-Chloro-6-fluoro-1H-benzo[d]imidazole Not reported 94% Stable under inert conditions
4-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole Not reported >95% Enhanced crystallinity from isoxazole

Key Observations :

  • Nitro-substituted derivatives exhibit higher melting points (e.g., 211–213°C) due to increased molecular rigidity .
  • Compounds with bulky substituents (e.g., isoxazole in ) show improved crystallinity and stability.

Key Observations :

  • High yields (e.g., 92% in ) are achieved using sodium metabisulfite-mediated cyclization.
  • Alkylation reactions (e.g., allyl or chlorobenzyl addition) often require reflux conditions and inorganic bases like K₂CO₃ .

Preparation Methods

Alkylation of 1H-Imidazole with Substituted Benzyl Halides

The most widely reported method involves the reaction of 1H-imidazole with 2-chloro-6-ethyl-benzyl chloride or bromide under basic conditions. Key steps include:

Reaction Scheme:

1H-Imidazole+2-Chloro-6-ethyl-benzyl chlorideBase, SolventΔ4-(2-Chloro-6-ethyl-benzyl)-1H-imidazole\text{1H-Imidazole} + \text{2-Chloro-6-ethyl-benzyl chloride} \xrightarrow[\text{Base, Solvent}]{\Delta} \text{this compound}

Conditions and Optimization

  • Base : Potassium carbonate (K2_2CO3_3) or sodium hydride (NaH) are preferred for deprotonating the imidazole NH group.

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 12–24 hours.

  • Stoichiometry : A 1:1.2 molar ratio of imidazole to benzyl halide minimizes dialkylation by-products.

Example Protocol (Adapted from):

  • Dissolve 1H-imidazole (10 mmol) in anhydrous DMF (50 mL).

  • Add NaH (12 mmol) at 0°C and stir for 30 minutes.

  • Slowly add 2-chloro-6-ethyl-benzyl chloride (12 mmol) and heat to 70°C for 18 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO2_2, hexane/ethyl acetate 3:1).

Yield : 65–75%.

Alternative Pathways: Pre-functionalized Imidazole Intermediates

For enhanced regiocontrol, pre-functionalized imidazoles (e.g., 4-nitroimidazole derivatives) may be used, followed by deprotection and functionalization:

Steps :

  • Protection : N-Protection of 4-nitroimidazole with groups like tetrahydropyranyl (THP) to direct chlorination.

  • Chlorination : Use trichloroisocyanuric acid (TCICA) or SOCl2_2 to introduce chloro groups.

  • Benzylation : Alkylation with 2-chloro-6-ethyl-benzyl halide under similar conditions as Section 1.1.

  • Deprotection : Acidic hydrolysis (e.g., HCl) to remove protecting groups.

Advantages : Higher regioselectivity for bulky substituents.
Challenges : Additional steps reduce overall yield (40–50%).

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent PolarityDMF > THF > AcetoneHigher polarity improves solubility of intermediates.
Temperature60–80°CTemperatures >80°C promote side reactions (e.g., dialkylation).
Reaction Time12–24 hoursProlonged time increases conversion but risks decomposition.

By-product Formation and Mitigation

  • Dialkylation : Controlled by using excess imidazole (1.5–2.0 equiv).

  • Oxidation : Conduct reactions under nitrogen to prevent imidazole ring oxidation.

  • Impurities : Recrystallization from ethanol/water mixtures removes unreacted benzyl halides.

Analytical Validation and Characterization

Spectroscopic Data

TechniqueKey Signals (δ, ppm)Reference
1H NMR (CDCl3_3)7.20–7.45 (m, 3H, Ar-H), 4.48 (s, 2H, N-CH2_2), 2.65 (q, 2H, CH2_2CH3_3), 1.25 (t, 3H, CH3_3)
13C NMR 137.8 (C-Cl), 128.5–130.2 (Ar-C), 118.4 (imidazole C-4/5)
IR (cm1^{-1})3100 (Ar-H), 1600 (C=N), 750 (C-Cl)

Purity Assessment

  • HPLC : >98% purity with C18 column (acetonitrile/water 60:40).

  • Melting Point : 135–137°C (lit.).

Industrial-Scale Considerations

Green Chemistry Alternatives

  • Microwave Assistance : Reduces reaction time to 2–4 hours with comparable yields.

  • Biocatalysis : Emerging methods using lipases for regioselective alkylation (under investigation) .

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-Chloro-6-ethyl-benzyl)-1H-imidazole, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. A common approach includes:

Alkylation of benzyl halides : Reacting 2-chloro-6-ethyl-benzyl chloride with a pre-functionalized imidazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-imidazole backbone .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates intermediates.

Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. For example, the benzyl proton signals appear as doublets near δ 4.5–5.0 ppm, while imidazole protons resonate at δ 7.2–8.1 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₂ClN₂: 231.0654) .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

Methodological Answer: Key techniques include:

  • ¹H NMR : Assign signals based on coupling patterns. For example, the ethyl group (-CH₂CH₃) shows a triplet (δ ~1.2 ppm) and quartet (δ ~2.6 ppm) .
  • ¹³C NMR : Aromatic carbons (110–140 ppm) and the benzyl carbon (δ ~45 ppm) confirm substitution .
  • IR Spectroscopy : Absorptions at ~3100 cm⁻¹ (imidazole C-H stretch) and ~680 cm⁻¹ (C-Cl) validate functional groups .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity in the multi-step synthesis of halogenated benzyl-imidazole derivatives?

Methodological Answer:

  • Catalyst Optimization : Using MnO₂ or Ru-based catalysts improves oxidation steps (e.g., converting alcohols to aldehydes) with yields up to 85% .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions .
  • Temperature Control : Maintaining 50–80°C during coupling reactions minimizes side products .
  • HPLC Purity Checks : Post-synthesis purity ≥95% ensures reliable biological testing .

Q. How can molecular docking predict the biological activity of this compound derivatives?

Methodological Answer:

  • Target Selection : Identify receptors (e.g., GLP-1 for obesity) based on structural analogs .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite. Parameters include:
    • Grid box centered on the active site (coordinates derived from PDB structures).
    • Flexible ligand docking with 100 runs for conformational sampling .
  • Validation : Compare docking scores (e.g., ΔG = -8.2 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Q. What are the challenges in resolving crystallographic ambiguities for imidazole derivatives, and how is SHELX utilized?

Methodological Answer:

  • Crystallization Issues : Low solubility requires vapor diffusion with acetone/water mixtures.
  • SHELX Workflow :
    • SHELXD : Solve phase problem via dual-space methods for small molecules.
    • SHELXL : Refine structures using least-squares minimization. Key parameters:
  • R-factor < 0.05 for high-resolution data (<1.0 Å).
  • Handling twinning via TWIN/BASF commands .
  • Case Study : A derivative with a disordered ethyl group required constraints (DFIX) to stabilize refinement .

Q. How do researchers address discrepancies in biological activity data across studies for imidazole analogs?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, EGFR inhibition assays in A549 vs. HEK293 cells may yield conflicting IC₅₀ values .
  • Purity Verification : Re-test compounds with HPLC to rule out degradation .
  • Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers .

Q. What in vitro/in vivo models evaluate the therapeutic potential of this compound?

Methodological Answer:

  • In Vitro :
    • Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., MCF-7) .
    • Enzyme Inhibition : Fluorescence-based assays for kinases or GPCRs .
  • In Vivo :
    • Rodent Models : Assess anti-obesity effects via GLP-1 receptor activation in diet-induced obese mice .
    • Pharmacokinetics : Measure plasma half-life (t½) and bioavailability using LC-MS/MS .

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